![molecular formula C22H22FN5O B2833901 6-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine CAS No. 946348-59-0](/img/structure/B2833901.png)
6-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is commonly referred to as FMP or Fluorinated Mitoxantrone Pyridazinone. The purpose of
Mécanisme D'action
The mechanism of action of FMP involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. FMP binds to the DNA-topoisomerase II complex and stabilizes it, leading to the formation of DNA breaks and subsequent cell death.
Biochemical and Physiological Effects:
FMP has been shown to have a high affinity for plasma proteins, which can affect its distribution and elimination from the body. FMP is primarily metabolized by the liver and excreted through the urine. Additionally, FMP has been found to have potential cardiotoxicity, which may limit its use in clinical settings.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FMP is its high potency against cancer cells, which makes it a promising candidate for further research. However, the low yield of the synthesis method and the potential cardiotoxicity of FMP may limit its use in lab experiments.
Orientations Futures
There are several future directions for research on FMP. One direction is to optimize the synthesis method to increase the yield and purity of FMP. Another direction is to investigate the potential use of FMP in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to evaluate the safety and efficacy of FMP in animal models and clinical trials.
Méthodes De Synthèse
The synthesis method for FMP involves the reaction of 4-methylphenylhydrazine with 2-fluorobenzoyl chloride in the presence of triethylamine to form 4-(2-fluorobenzoyl)phenylhydrazine. This intermediate then undergoes reaction with 3-aminopyridazine in the presence of sodium hydride to produce FMP. The yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
FMP has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that FMP has a higher cytotoxicity against cancer cells compared to normal cells. FMP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, FMP has been found to have potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
(2-fluorophenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c1-16-6-8-17(9-7-16)24-20-10-11-21(26-25-20)27-12-14-28(15-13-27)22(29)18-4-2-3-5-19(18)23/h2-11H,12-15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRMEWWKYDKWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.